(S)-Rasagiline Mesylate

Catalog No.
S003789
CAS No.
202464-88-8
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Rasagiline Mesylate

CAS Number

202464-88-8

Product Name

(S)-Rasagiline Mesylate

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N

SMILES

Array

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12

TVP1022 mesylate is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.

(S)-Rasagiline Mesylate is the methanesulfonate salt of the (S)-enantiomer of N-propargyl-1-aminoindan. It serves as a critical counterpart to the pharmacologically active (R)-enantiomer, which is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGunL7-G9Q5Vdu-BDPqRcmsYrY3xnjQcrx8GFl7eIY26P7nsRF3VoWFWPOaH8JwScX_1TfRbsabByRp3o5tCoNs-Vy8DKOTpBN5i8ylyvJ2ETqQhRlsntPyBKg4F12uIdZvDbnHT1sfsKJbQ7l-w%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWnkJ7mpSagMuiGuEUUZil0Vclj0Dn-W1UEdRJvAhSYCAYIxJby6LpEu7-r5ciwdoXaqTLgBGJ8C5yxEy4e4l5Ef9DIYh6kuZOD7DaPhVJPosnjOCTVoJaWBsxAOweSJunS78eF47ACHloBebyIY8%3D)]. While the (R)-form is the active pharmaceutical ingredient, the (S)-enantiomer is considered a chiral impurity and is a significantly weaker MAO-B inhibitor[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXFxfCvK-3ezJYv6oS4xXYdqz94eV5ZAt8l7qLmf1afAFWNaIHzQ1fbHL9n3UoLqSMMLDn7AtSaFllxFDPA_vobUBM7uJyICsiApKSGOAieRJGVutxl0OmQvyCaEXoi7P5MlvKDbH6jYn1BI5uugeJGexwMa6Pwj_HHWm-unMBfL1F7D9n82w-RJ1o9EgkUBY2dJlOthlbyXdklMA7A-4HrFG1CHS15iSXPgyDYUwEUQO-ow%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBEJdUzChtloUvxCkcrSI1KKqGmRedQNwD6qTT_SdfgNABSAmzrevyqKcnwx2zgI184Bo5XM4y4waX8_FmJHHNg2X9MDGmuGy7Sb0bvNlxnD1w95Gd9WuwMKqBMkHdqmq2lzDynchMa-FuGZitcrQ0z1ZHqB9-darIfR-NIYB5EjxBu79h6y8gd6qnk0DGaXLx4EBgwSiXmiYxuzFM0wrK70Y7_-mGMx3g)]. This stereochemical distinction makes high-purity (S)-Rasagiline Mesylate essential for analytical method development, quality control of the active drug substance, and as a negative control in pharmacological research investigating non-MAO-B-related mechanisms[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBEJdUzChtloUvxCkcrSI1KKqGmRedQNwD6qTT_SdfgNABSAmzrevyqKcnwx2zgI184Bo5XM4y4waX8_FmJHHNg2X9MDGmuGy7Sb0bvNlxnD1w95Gd9WuwMKqBMkHdqmq2lzDynchMa-FuGZitcrQ0z1ZHqB9-darIfR-NIYB5EjxBu79h6y8gd6qnk0DGaXLx4EBgwSiXmiYxuzFM0wrK70Y7_-mGMx3g)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)].

Substituting (S)-Rasagiline Mesylate with its (R)-enantiomer, the racemic mixture, or the free base can invalidate analytical and research outcomes. The (R)-enantiomer is the potent MAO-B inhibitor; using it in place of the (S)-form would confound studies on non-MAO-B pathways or render it useless as a negative control[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-HSzPJ2KC84azwgshaUKhrjBI6ki7y8f3CJcSGxg7GrlWT_E5BXaSntBBNzbpTVGul_mxgCbgPb18eLgkVSwcLDu2jrSxkrUXbiJqnSQknYvh45is5V9CTi59BOkGX3l310N-aFaUXA%3D%3D)]. The racemic mixture introduces the highly active (R)-isomer, making it unsuitable for applications requiring stereochemical purity. Furthermore, the mesylate salt form was specifically chosen for pharmaceutical development due to its favorable chemical stability and handling properties, such as high water solubility, compared to other salts and the free base[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpgskoS9IMCfYyUzMYi9X3b80_ASF32DPv0QKqgk3TJJoUfiVQ7WSXvheIMobMAH_O1JH7WukhLXzRS6t9ZRSvcM36xHzfCCOzKCp_84s_iND1fUyR_G2xtwMRS9bNwx1yfCpXeKU-fuOG_06WICE%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHUtMgqwjHl_8jmBt8JzeuQzI1lyONrI3q6dXrlIw-YD-u_fRO9q5CQVYs8GoELtt3h4D_jpz66Qgp-WW3KDub_bGlZuV9Dp3VWD_089RdJ05kcNg9f4JYke9gKOx6PCleBvgl9g-j1uAJXLg%3D%3D)]. Procuring the incorrect form compromises experimental reproducibility, analytical accuracy, and formulation stability.

Superior Physicochemical Properties of the Mesylate Salt for Reliable Handling and Formulation

The mesylate salt of rasagiline was specifically selected for pharmaceutical use due to its superior chemical stability compared to other salts like tartrate, maleate, and hydrochloride[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGunL7-G9Q5Vdu-BDPqRcmsYrY3xnjQcrx8GFl7eIY26P7nsRF3VoWFWPOaH8JwScX_1TfRbsabByRp3o5tCoNs-Vy8DKOTpBN5i8ylyvJ2ETqQhRlsntPyBKg4F12uIdZvDbnHT1sfsKJbQ7l-w%3D%3D)]. Rasagiline mesylate is a white to off-white powder characterized as being freely soluble in water and ethanol[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpgskoS9IMCfYyUzMYi9X3b80_ASF32DPv0QKqgk3TJJoUfiVQ7WSXvheIMobMAH_O1JH7WukhLXzRS6t9ZRSvcM36xHzfCCOzKCp_84s_iND1fUyR_G2xtwMRS9bNwx1yfCpXeKU-fuOG_06WICE%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTrL9ZiHIRDUMlTjiC7Zn_cHOMkDIQws9UYV9Bp0NGpPWUlRp7ULHiT9KrAtYgBx8C9DFPKnvaAmUWcQwlvmwYHUWP4aWLsCZiSeQ30KyfclzACj61MO9O7y8T-eaK19O1AL22jS4fdDhuRStA20cDDjszYNdC1ev4-9tKgjiAMjt_IRJ0xCrlk2n1Ig6VXe06YkW2mhacvOWLoGH_6L5h0Iur3bGVLolDEA%3D%3D)]. This high aqueous solubility is a distinct advantage over other potential forms, facilitating easier preparation of stock solutions for analytical and in-vitro applications.

Evidence DimensionPhysicochemical Properties & Stability
Target Compound DataMesylate salt: Freely soluble in water, favorable chemical stability.
Comparator Or BaselineOther salts (tartrate, maleate, etc.): Reported as more degradable and having lower solubility.
Quantified DifferenceQualitatively superior stability and solubility documented in patent literature leading to its selection for pharmaceutical development.
ConditionsSalt screening and selection for pharmaceutical formulation.

This ensures consistent, reproducible preparation of solutions and stable storage, which is critical for both analytical standards and research compounds.

Weak MAO-B Inhibition Profile Defines Role as a Specific Negative Control

The (S)-enantiomer of rasagiline (coded as TVP-1022) is a very weak and poorly selective monoamine oxidase (MAO) inhibitor compared to the highly potent (R)-enantiomer[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXFxfCvK-3ezJYv6oS4xXYdqz94eV5ZAt8l7qLmf1afAFWNaIHzQ1fbHL9n3UoLqSMMLDn7AtSaFllxFDPA_vobUBM7uJyICsiApKSGOAieRJGVutxl0OmQvyCaEXoi7P5MlvKDbH6jYn1BI5uugeJGexwMa6Pwj_HHWm-unMBfL1F7D9n82w-RJ1o9EgkUBY2dJlOthlbyXdklMA7A-4HrFG1CHS15iSXPgyDYUwEUQO-ow%3D%3D)]. While the (R)-enantiomer exhibits IC50 values for human brain MAO-B in the low nanomolar range (e.g., 14 ± 3.5 nM), the (S)-enantiomer is orders of magnitude less active[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXFxfCvK-3ezJYv6oS4xXYdqz94eV5ZAt8l7qLmf1afAFWNaIHzQ1fbHL9n3UoLqSMMLDn7AtSaFllxFDPA_vobUBM7uJyICsiApKSGOAieRJGVutxl0OmQvyCaEXoi7P5MlvKDbH6jYn1BI5uugeJGexwMa6Pwj_HHWm-unMBfL1F7D9n82w-RJ1o9EgkUBY2dJlOthlbyXdklMA7A-4HrFG1CHS15iSXPgyDYUwEUQO-ow%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-HSzPJ2KC84azwgshaUKhrjBI6ki7y8f3CJcSGxg7GrlWT_E5BXaSntBBNzbpTVGul_mxgCbgPb18eLgkVSwcLDu2jrSxkrUXbiJqnSQknYvh45is5V9CTi59BOkGX3l310N-aFaUXA%3D%3D)]. This dramatic difference in potency is the basis for its use as an ideal negative control to distinguish MAO-B-dependent effects from other potential off-target or scaffold-related activities in research.

Evidence DimensionMAO-B Inhibition (IC50)
Target Compound Data(S)-Rasagiline (TVP-1022): Very weak and poorly selective inhibitor; 1000-fold less active than (R)-enantiomer.
Comparator Or Baseline(R)-Rasagiline: Potent inhibitor with IC50 of 14 ± 3.5 nM against human brain MAO-B.
Quantified DifferenceApproximately 1000-fold lower potency for MAO-B inhibition compared to the (R)-enantiomer.
ConditionsIn vitro inhibition assay using human brain enzymes.

For researchers investigating the non-MAO-B-mediated neuroprotective effects of the aminoindan scaffold, this compound allows for the clear separation of experimental effects, a critical requirement for valid conclusions.

Essential Reference Standard for Enantiomeric Purity QC

The pharmacological activity of rasagiline resides in the (R)-enantiomer, while the (S)-enantiomer is considered a chiral impurity in the final drug product[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBEJdUzChtloUvxCkcrSI1KKqGmRedQNwD6qTT_SdfgNABSAmzrevyqKcnwx2zgI184Bo5XM4y4waX8_FmJHHNg2X9MDGmuGy7Sb0bvNlxnD1w95Gd9WuwMKqBMkHdqmq2lzDynchMa-FuGZitcrQ0z1ZHqB9-darIfR-NIYB5EjxBu79h6y8gd6qnk0DGaXLx4EBgwSiXmiYxuzFM0wrK70Y7_-mGMx3g)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUlWBI1AwpLp45QLjr2UypiOqTFnoSCghLpUnC3lTNrAkSQNONyMzijY1RkGqZoOdIWsYxxaGPi6PmixNtuvXwPsty08ix_MK5jQUkQMeUUmeGq6SwVm_1AinihbIW_tKXSuZvUSLEgYqdUdE%3D)]. Consequently, regulatory requirements mandate strict control and quantification of the (S)-enantiomer. High-purity (S)-Rasagiline Mesylate is the requisite reference standard for developing and validating stereospecific analytical methods, such as chiral HPLC or Capillary Electrophoresis (CE), to ensure the quality and safety of the (R)-Rasagiline API[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUlWBI1AwpLp45QLjr2UypiOqTFnoSCghLpUnC3lTNrAkSQNONyMzijY1RkGqZoOdIWsYxxaGPi6PmixNtuvXwPsty08ix_MK5jQUkQMeUUmeGq6SwVm_1AinihbIW_tKXSuZvUSLEgYqdUdE%3D)]. Validation of such methods requires the ability to reliably detect the (S)-enantiomer at levels as low as 0.15% or less[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)].

Evidence DimensionUtility as an Analytical Standard
Target Compound DataRequired as a certified reference material to quantify the (S)-enantiomer impurity in (R)-Rasagiline.
Comparator Or BaselineNo other compound can serve as the primary standard for quantifying this specific chiral impurity.
Quantified DifferenceEnables detection and quantification at required pharmaceutical limits (e.g., Limit of Quantification often ~0.2 μg/mL).
ConditionsChiral separation via UHPLC or CE for pharmaceutical quality control.

Procurement of this specific, high-purity enantiomer is non-negotiable for any QC lab involved in the manufacturing or analysis of rasagiline-based pharmaceuticals.

Analytical Reference Standard for Pharmaceutical QC

For use in the development, validation, and routine execution of chiral separation methods (HPLC, UHPLC, CE) to quantify the (S)-enantiomer impurity in batches of (R)-Rasagiline Mesylate active pharmaceutical ingredient (API) and finished drug products[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGbtQn-2HZC-owqzTeVdxnVNI1MLetR9YezzLTRYGxWwHyBe8Q9dD_VZcLMuZ1eebUgfJIb__L8N5tPzVrNkVSUoypzdp8nEGVLM-Vt68pzIYocyqz01lP09UBh8DyfF0f1ZhesZrfjbTeMKFJIREMjIb_KhZHhhvoODc6142UJeozLrewF2N8NvVlbeE3Q-P6IgSmtfumuxQnUOfXFF5sRJnIf-9oTTZxo06eDWB_GdhCggoV-Jw9hlrXa87Ntv_aEjF1q1xIIL6s3sNzGxqKUbd-Njmg5A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUlWBI1AwpLp45QLjr2UypiOqTFnoSCghLpUnC3lTNrAkSQNONyMzijY1RkGqZoOdIWsYxxaGPi6PmixNtuvXwPsty08ix_MK5jQUkQMeUUmeGq6SwVm_1AinihbIW_tKXSuZvUSLEgYqdUdE%3D)].

Pharmacological Negative Control in Neurodegeneration Research

As a negative control in cellular or animal models to isolate and confirm that observed neuroprotective or anti-apoptotic effects of the aminoindan scaffold are independent of MAO-B inhibition, given its significantly lower potency compared to the (R)-enantiomer[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCQvekdGcJ8GGFrcp0Zq9FeOMugW83pMPy_AZeXxyvPsqXjyupbjmdn_sQus7F9NOpN5R3l1IQfKW3YhGJHO1B52-jYkeZ7-FBT7Y50XRCZZrwEtfzOyx4ZJLHrnBnNk23ENw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-HSzPJ2KC84azwgshaUKhrjBI6ki7y8f3CJcSGxg7GrlWT_E5BXaSntBBNzbpTVGul_mxgCbgPb18eLgkVSwcLDu2jrSxkrUXbiJqnSQknYvh45is5V9CTi59BOkGX3l310N-aFaUXA%3D%3D)].

Process Development Standard in Stereoselective Synthesis

As a reference marker for monitoring the stereochemical outcome of asymmetric syntheses or chiral resolutions aimed at producing enantiopure (R)-Rasagiline, allowing for accurate determination of enantiomeric excess (e.e.) and process optimization.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.09291458 Da

Monoisotopic Mass

267.09291458 Da

Heavy Atom Count

18

UNII

R9GJ62AS2B

Dates

Last modified: 04-14-2024
[1]. Ertracht O, et al. The cardioprotective efficacy of TVP1022 in a rat model of ischaemia/reperfusion. Br J Pharmacol. 2011 Jun;163(4):755-69.
[2]. Berdichevski A, et al. TVP1022 protects neonatal rat ventricular myocytes against doxorubicin-induced functional derangements. J Pharmacol Exp Ther. 2010 Feb;332(2):413-20.

Explore Compound Types